1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole
Overview
Description
1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and two methyl groups attached to the triazole ring
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole can be achieved through several routes. One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the synthesis of other chemical compounds, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This results in the disruption of cell division and ultimately cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds contain a chloroethyl group, but differ in their core structures and specific applications.
1,3-Bis(2-chloroethyl)-1-nitrosourea: This compound also contains chloroethyl groups and is used as an alkylating agent in chemotherapy.
The uniqueness of this compound lies in its specific triazole structure, which imparts distinct chemical properties and reactivity compared to other chloroethyl-containing compounds.
Properties
IUPAC Name |
1-(2-chloroethyl)-3,5-dimethyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5-8-6(2)10(9-5)4-3-7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQVGYQPUHODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237592 | |
Record name | 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-34-4 | |
Record name | 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52497-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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